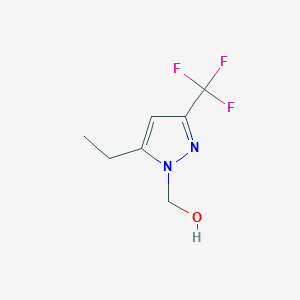

(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol

Description

Properties

IUPAC Name |

[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-2-5-3-6(7(8,9)10)11-12(5)4-13/h3,13H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDLQCGOLADZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Pyrazole Derivatives

Pyrazole derivatives, including trifluoromethyl-substituted ones, are typically synthesized via:

- Cyclocondensation of hydrazines with β-dicarbonyl compounds or α,β-unsaturated ketones.

- 1,3-dipolar cycloaddition reactions involving diazocarbonyl compounds.

- Regioselective condensation reactions using benzotriazole intermediates.

These methods provide access to substituted pyrazoles with high regioselectivity and yields, often employing mild conditions and catalytic systems such as copper triflate or zinc triflate.

Specific Preparation of (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol

While direct literature on the exact compound is limited, closely related compounds such as (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol provide a strong synthetic precedent. The preparation typically involves:

Reduction of Pyrazole Carboxylic Acid Derivatives

- Starting from a pyrazole-3-carboxylic acid bearing trifluoromethyl and alkyl substituents, reduction with borane-tetrahydrofuran complex (borane-THF) is employed.

- The reaction is conducted in tetrahydrofuran at room temperature for 3 hours.

- After quenching with water and extraction, purification by silica gel chromatography yields the pyrazolyl methanol derivative.

Example Reaction Conditions and Yield:

This method is adaptable for the ethyl-substituted analog by starting from the corresponding 5-ethyl-3-(trifluoromethyl)pyrazole-1-carboxylic acid.

Cyclocondensation and Functionalization

- Pyrazole rings substituted with trifluoromethyl groups can be synthesized via cyclocondensation of hydrazides with trihaloalkenones under reflux in ethanol.

- The reaction proceeds efficiently in green solvents like ethanol, yielding pyrazolyl derivatives with high purity and good yields (67–91%).

- Acidic or basic catalysis can be applied to control dehydration steps and ring aromatization.

| Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazolyl-nicotinohydrazides + 4-methoxy-4-(alkyl/aryl)-1,1,1-trihaloalk-3-en-2-ones | Ethanol reflux, 16 h | 67–91 | One-pot synthesis; monitored by TLC and NMR |

This approach can be modified for the synthesis of pyrazolyl methanol derivatives by appropriate choice of starting materials and post-synthetic modifications.

Optimization and Selectivity Considerations

- Selectivity between isomeric pyrazole derivatives can be influenced by reaction temperature, pressure, and solvent system.

- For example, aqueous media without additional organic solvents can improve selectivity and yield in pyrazole synthesis.

- Reaction times between 0.5 to 12 hours, preferably 1 to 4 hours, and controlled distillation during reaction can enhance purity and yield.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The borane reduction method is effective for converting pyrazole carboxylic acids to corresponding methanol derivatives with moderate yields.

- Cyclocondensation reactions provide a versatile route to functionalized pyrazoles with trifluoromethyl groups, allowing subsequent transformations.

- Reaction conditions such as solvent choice, temperature, and time are critical for optimizing yield and selectivity.

- Use of green solvents like ethanol and aqueous media aligns with sustainable chemistry practices.

- Analytical techniques like TLC, NMR, and LCMS are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Reduced pyrazoles.

Substitution Products: Substituted pyrazoles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol has been tested for its efficacy against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can modulate inflammatory pathways. In vitro assays revealed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in treating inflammatory diseases .

Fungicidal Properties

The compound has been explored as a fungicide due to its structural similarity to other known fungicidal agents. In field trials, formulations containing this compound showed promising results in controlling fungal pathogens affecting crops such as wheat and corn .

Herbicidal Activity

Additionally, this compound has been evaluated for herbicidal activity against various weed species. Laboratory assays indicated that it inhibits the germination and growth of specific weed types, making it a candidate for further development in agricultural applications .

Polymer Chemistry

This compound is being investigated for its potential use in polymer synthesis. Its ability to act as a monomer or additive in polymer formulations could enhance material properties such as thermal stability and chemical resistance .

Coatings and Adhesives

The compound's chemical structure allows it to be incorporated into coatings and adhesives, providing improved durability and resistance to environmental factors. Preliminary studies suggest enhanced performance characteristics when included in formulations for industrial applications .

Case Studies

Mechanism of Action

The mechanism by which (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The trifluoromethyl group (-CF₃) in all listed compounds enhances lipophilicity and metabolic stability, making these derivatives suitable for drug design .

Synthetic Routes: Pyrazole alcohols like this compound are typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a method using ethanol reflux for cyclization . Hydroxymethylcelecoxib () involves sulfonamide coupling, highlighting the role of benzenesulfonyl chloride in introducing functional complexity .

Biological Activity: Hydroxymethylcelecoxib demonstrates potent COX-2 inhibition, attributed to the sulfonamide and hydroxymethylphenyl groups .

Thermal and Chemical Stability :

- Compounds with electron-withdrawing groups (e.g., -CF₃ ) exhibit enhanced thermal stability. For instance, reports acetylated pyrazoles synthesized under high-temperature conditions (373 K) without decomposition .

Biological Activity

(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol is a compound with significant potential in medicinal chemistry, particularly due to the presence of the trifluoromethyl group, which is known to enhance biological activity. This article reviews the biological properties, synthesis methods, and relevant case studies related to this compound.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉F₃N₂O |

| Molecular Weight | 194.16 g/mol |

| IUPAC Name | [5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol |

| CAS Number | 2092268-83-0 |

| Appearance | Liquid |

The trifluoromethyl group in this compound plays a critical role in enhancing the lipophilicity and metabolic stability of the molecule, which can lead to increased potency against various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit improved interactions with enzymes and receptors, leading to enhanced pharmacological effects .

Pharmacological Applications

Recent studies have highlighted several pharmacological applications for pyrazole derivatives, including:

- Anti-inflammatory Activity : Some pyrazole derivatives have shown promising anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

- Antimicrobial Properties : Research has indicated that pyrazole derivatives can exhibit antimicrobial activity against a range of pathogens. The structural modifications involving trifluoromethyl substitutions have been linked to increased efficacy against bacterial strains .

Case Study 1: Anti-inflammatory Effects

A study published in 2022 evaluated a series of pyrazole derivatives, including those with trifluoromethyl substitutions. The results indicated that one derivative exhibited an IC₅₀ value of 54.65 μg/mL in inhibiting COX enzymes, showcasing its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various pyrazole compounds. The findings suggested that this compound and its analogs showed significant activity against Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Pyrazole Ring : The initial step involves the reaction between ethyl hydrazine and suitable carbonyl compounds to form the pyrazole ring.

- Trifluoromethylation : This step introduces the trifluoromethyl group using reagents like trifluoroacetic acid or trifluoromethylating agents.

- Methanol Addition : Finally, methanol is introduced to yield the target compound through nucleophilic substitution reactions.

Q & A

Basic Questions

Q. What are the key steps for synthesizing (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methanol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones under reflux conditions. For example, hydrazine hydrate and KOH in ethanol under reflux for 5 hours are commonly used to form pyrazole cores, followed by functionalization of the methanol group . Yield optimization can be achieved by varying solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst loading (e.g., NaOAc for acid-catalyzed steps) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., ethyl group δ ~1.2–1.4 ppm, CF3 δ ~110–120 ppm in 13C) and pyrazole ring protons .

- IR Spectroscopy : Confirms O-H (broad peak ~3200–3600 cm⁻¹) and C-F (strong absorption ~1100–1250 cm⁻¹) .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for C8H11F3N2O: theoretical m/z 224.08) .

Q. How can purity and stability be assessed during storage?

- Methodology :

- HPLC : Monitors degradation products using C18 columns with acetonitrile/water mobile phases .

- TLC : Tracks byproducts using silica gel plates (e.g., ethyl acetate/hexane, Rf ~0.3–0.5) .

- Stability Tests : Store at –20°C in amber vials to prevent photodegradation; periodic NMR checks for hydroxyl group oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trifluoromethyl group in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electrophilicity of the CF3 group.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for SN2 attack .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodology :

- X-ray Crystallography : Resolve ambiguous NMR/IR assignments by determining bond lengths (e.g., C-F ~1.33 Å) and torsion angles using SHELXL .

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., pyrazole C-H vs. methanol O-H) .

- Isotopic Labeling : Use deuterated ethanol in synthesis to confirm solvent-derived impurities in mass spectra .

Q. How does steric hindrance from the ethyl group affect regioselectivity in further derivatization?

- Methodology :

- Kinetic Studies : Compare reaction rates of ethyl-substituted vs. methyl analogues in alkylation/acylation.

- X-ray Diffraction : Analyze crystal packing (e.g., CCDC entries) to assess steric bulk impact on accessibility of the N1 position .

- MD Simulations : Model transition states for reactions at the pyrazole ring’s 1-position under varying steric conditions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.